2-Anilino-1-(6-methoxynaphthalen-2-yl)ethan-1-one
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Overview
Description
1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxynaphthalene moiety and a phenylamino group attached to an ethanone backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE typically involves the reaction of 6-methoxynaphthalene-2-carbaldehyde with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE include:
- 1-(6-METHOXYNAPHTHALEN-2-YL)-2-(METHYLAMINO)ETHANONE
- 1-(6-METHOXYNAPHTHALEN-2-YL)-2-(ETHYLAMINO)ETHANONE
- 1-(6-METHOXYNAPHTHALEN-2-YL)-2-(DIMETHYLAMINO)ETHANONE
Uniqueness
What sets 1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
CAS No. |
62244-88-6 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-anilino-1-(6-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H17NO2/c1-22-18-10-9-14-11-16(8-7-15(14)12-18)19(21)13-20-17-5-3-2-4-6-17/h2-12,20H,13H2,1H3 |
InChI Key |
QFVSJSBFMAHWRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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